molecular formula C17H23NO4 B6906144 N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide

N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B6906144
M. Wt: 305.4 g/mol
InChI Key: QLSOVWFFMRTIGU-UHFFFAOYSA-N
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Description

N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropyl chain, and a benzodioxole moiety

Properties

IUPAC Name

N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-9-8-14(12-4-2-1-3-5-12)18-17(20)13-6-7-15-16(10-13)22-11-21-15/h6-7,10,12,14,19H,1-5,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSOVWFFMRTIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCO)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a suitable nucleophile.

    Introduction of the Hydroxypropyl Chain: The hydroxypropyl chain is added through a series of reactions, including hydroboration-oxidation or epoxide ring-opening reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl chain may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclohexyl-3-hydroxypropyl)-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, such as the benzodioxole ring and the hydroxypropyl chain

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